Cas no 74141-69-8 (N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-1,6-dihydroxy-3-methyl-8-oxo-4,4a,5,6,7,8-hexahydro-3H-isochromen-4-yl]-L-alaninamide)

N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-1,6-dihydroxy-3-methyl-8-oxo-4,4a,5,6,7,8-hexahydro-3H-isochromen-4-yl]-L-alaninamide structure
74141-69-8 structure
Nome del prodotto:N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-1,6-dihydroxy-3-methyl-8-oxo-4,4a,5,6,7,8-hexahydro-3H-isochromen-4-yl]-L-alaninamide
Numero CAS:74141-69-8
MF:C14H20Cl2N2O5
MW:367.225002288818
CID:1766330
PubChem ID:54721225

N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-1,6-dihydroxy-3-methyl-8-oxo-4,4a,5,6,7,8-hexahydro-3H-isochromen-4-yl]-L-alaninamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-1,6-dihydroxy-3-methyl-8-oxo-4,4a,5,6,7,8-hexahydro-3H-isochromen-4-yl]-L-alaninamide
    • (2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide
    • AKOS040754493
    • Y-14556
    • Y 14556
    • DTXSID20225112
    • CHEBI:203941
    • Propanamide, 2-amino-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-6,8-dihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3alpha,4alpha(R*),4abeta,6alpha))-
    • 74141-69-8
    • Inchi: InChI=1S/C14H20Cl2N2O5/c1-5(17)11(21)18-10-7-3-6(19)4-8(20)9(7)12(22)23-14(10,2)13(15)16/h5-7,10,13,19-20H,3-4,17H2,1-2H3,(H,18,21)/t5-,6-,7+,10+,14-/m0/s1
    • Chiave InChI: JSRXKUDJDNEKAW-NTQPJNNGSA-N
    • Sorrisi: CC(C(=O)NC1C2CC(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)N

Proprietà calcolate

  • Massa esatta: 366.0749271g/mol
  • Massa monoisotopica: 366.0749271g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 553
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 122Ų
  • XLogP3: 0.6
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd